6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine-diamine derivative featuring a 1,3,5-triazine core substituted with a 3-methylphenyl group at the 4-position and a piperazine-linked 2-methoxyphenyl moiety at the 6-position. The compound’s structure integrates a planar triazine ring with flexible piperazine and aromatic substituents, enabling diverse interactions with biological targets.
Properties
IUPAC Name |
6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-6-5-7-17(14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-8-3-4-9-19(18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZFBHZVIJFBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a receptor ligand in biological systems.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an alpha1-adrenergic receptor antagonist.
Mechanism of Action
The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as the relaxation of smooth muscles and the reduction of blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a 1,3,5-triazine-2,4-diamine scaffold with several analogs, differing primarily in substituents on the piperazine ring and the aryl groups. Key comparisons include:
Physicochemical and Crystallographic Properties
- Crystal Packing: notes that substituents on triazine-diamine derivatives influence hydrogen bonding and dihedral angles. For example, a pyridinyl-triazine derivative forms 1D chains via N–H···N bonds.
- Lipophilicity : Compared to chlorophenyl () or trifluoromethyl analogs (), the methoxy group in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability .
Biological Activity
The compound 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a triazine core substituted with a piperazine moiety and methoxyphenyl groups. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Molecular Formula
- Molecular Formula: C21H26N6O
- Molecular Weight: 382.48 g/mol
Structural Characteristics
The compound contains:
- A triazine ring, which is known for its ability to interact with various enzymes and receptors.
- A piperazine ring that can enhance solubility and bioavailability.
- A methoxyphenyl group that may contribute to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives, including this compound. Triazines have been shown to inhibit key signaling pathways involved in cancer progression.
Mechanisms of Action:
- Inhibition of Protein Kinases: Triazines can inhibit various protein kinases, which play critical roles in cell proliferation and survival. For example, they have been noted to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
- EGFR Inhibition: Some derivatives exhibit significant inhibitory activity against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For instance, compounds similar to this one have shown IC50 values as low as 25.9 µM against wild-type EGFR .
- Induction of Apoptosis: Certain triazine derivatives have been reported to induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the relationship between structure and biological activity is essential for optimizing this compound's efficacy:
| Substituent | Effect on Activity |
|---|---|
| Piperazine moiety | Enhances binding affinity to targets |
| Methoxy group | May improve solubility and bioavailability |
| Triazine core | Essential for interaction with kinases |
Research indicates that modifications to these substituents can lead to increased potency against specific cancer cell lines .
Case Studies
- Study on Antitumor Efficacy: A systematic review analyzed various s-triazine derivatives, revealing that those with piperazine substitutions exhibited enhanced cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- In Vivo Studies: Animal models treated with triazine derivatives showed significant tumor reduction compared to control groups, further supporting their potential as anticancer agents .
- Clinical Relevance: The ongoing development of triazine-based compounds emphasizes their importance in creating targeted therapies for cancers resistant to conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
